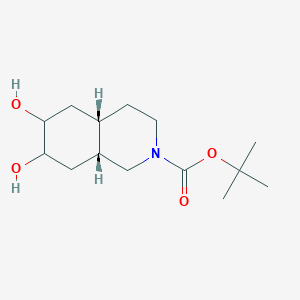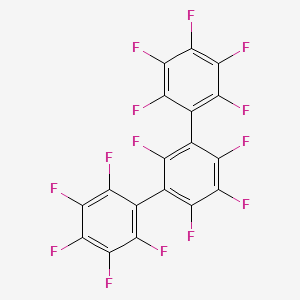
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecafluoro- (9CI)
Vue d'ensemble
Description
1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- (9CI) is a highly fluorinated aromatic compound. This compound is characterized by the presence of multiple fluorine atoms attached to a terphenyl backbone, which consists of three benzene rings connected in a linear arrangement. The extensive fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’‘-tetradecafluoro- typically involves the fluorination of a terphenyl precursor. One common method is the direct fluorination of 1,1’:3’,1’'-Terphenyl using elemental fluorine (F2) or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance yield and purity. The final product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted terphenyl derivatives, quinones, hydroquinones, and coupled aromatic compounds.
Applications De Recherche Scientifique
1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biology: Investigated for its potential as a fluorinated probe in biological imaging and as a component in drug delivery systems.
Medicine: Explored for its use in the development of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- is largely dependent on its interaction with molecular targets and pathways. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tridecafluoro-: Similar structure with one less fluorine atom.
1,1’3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-nonanitro-: Contains nitro groups instead of fluorine atoms, used as a heat-resistant explosive.
1,1’3’,1’‘-Terphenyl, 3,3’‘,5,5’'-tetracarboxylic acid: Contains carboxylic acid groups, used in the synthesis of metal-organic frameworks (MOFs).
Uniqueness
1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecafluoro- is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and lipophilicity. These properties make it particularly valuable in applications requiring robust and durable materials.
Propriétés
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2,3,4,6-tetrafluoro-5-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIKWBFAGTLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707956 | |
| Record name | 1~2~,1~3~,1~4~,1~5~,1~6~,2~2~,2~4~,2~5~,2~6~,3~2~,3~3~,3~4~,3~5~,3~6~-Tetradecafluoro-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-79-4 | |
| Record name | 1~2~,1~3~,1~4~,1~5~,1~6~,2~2~,2~4~,2~5~,2~6~,3~2~,3~3~,3~4~,3~5~,3~6~-Tetradecafluoro-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B3244430.png)
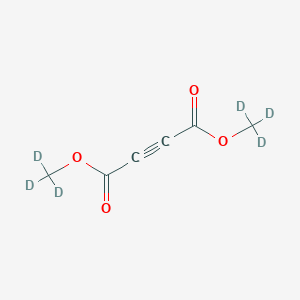
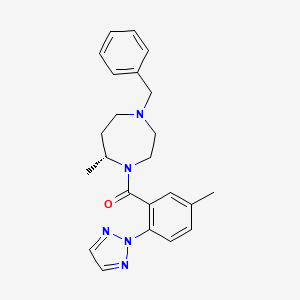
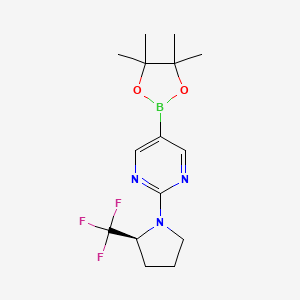
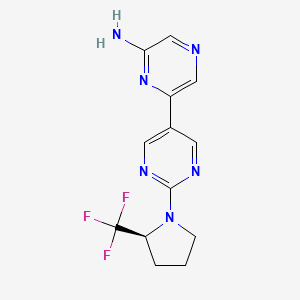
![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)
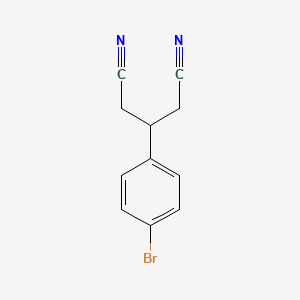
![Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-](/img/structure/B3244496.png)
![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)
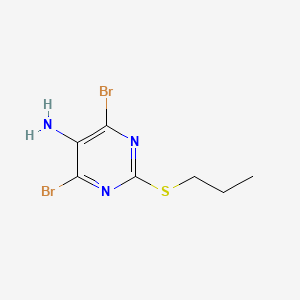
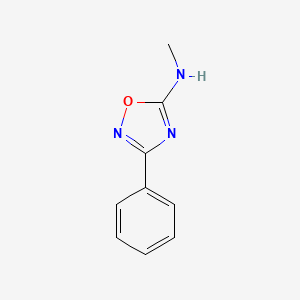
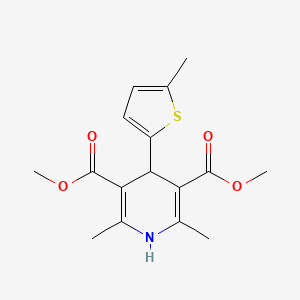
![Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3244527.png)
